molecular formula C7H6N2O5 B1494340 4,6-Dinitro-2-methylphenol-3,5-D2 CAS No. 93951-76-9

4,6-Dinitro-2-methylphenol-3,5-D2

Cat. No.: B1494340
CAS No.: 93951-76-9
M. Wt: 200.15 g/mol
InChI Key: ZXVONLUNISGICL-PBNXXWCMSA-N
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Description

Phen-3,5-d2-ol, 2-methyl-4,6-dinitro-, also known as 4,6-DINITRO-2-METHYLPHENOL-3,5-D2, is a chemical compound with the molecular formula C7H6N2O5 . It is known for its intriguing properties and holds great potential for scientific research applications.

Scientific Research Applications

Metabolic Fate of Drug-Protein Conjugates

Research by Kitteringham et al. (1985) utilized dinitrophenyl groups to study the metabolic fate of drug-protein conjugates in vivo. This work revealed that these conjugates are predominantly cleared through the liver, with the hapten being excreted into bile and urine. This study provides insight into how chemically reactive metabolites, such as dinitrophenyl haptens, determine the disposition of drug-protein conjugates formed in the body, highlighting their potential application in understanding drug metabolism and detoxification mechanisms Kitteringham, Maggs, Newby, & Park, 1985.

Platinum(II) Intercalating Compounds

Brodie, Collins, and Aldrich-Wright (2004) investigated platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, demonstrating their binding to DNA and significant biological activity against the L1210 Murine leukemia cell line. This suggests the potential of such compounds in developing novel chemotherapeutic agents that intercalate DNA, providing a pathway for the design of drugs with enhanced efficacy against cancer Brodie, Collins, & Aldrich-Wright, 2004.

Enzymatic Reduction of Dinitrophenol

Parker's 1952 study on the enzymatic reduction of dinitrophenol by rat tissue homogenates contributes to the understanding of the toxic properties of dinitro compounds like dinitro-o-cresol (DNOC) and dinitrophenol (DNP). This research provides insights into how these compounds affect cellular metabolism and could be relevant in studying the mechanisms of toxicity and detoxification of environmental pollutants and therapeutic agents Parker, 1952.

Potassium Modified Catalyst for Mono-Methylation

Molleti and Yadav (2017) described the use of potassium-promoted lanthanum-magnesium oxide as a novel catalyst for the selective mono-methylation of phenylacetonitrile, demonstrating its application in the synthesis of intermediates for non-steroidal anti-inflammatory drugs. This research highlights the potential of using modified catalysts for efficient chemical synthesis, particularly in pharmaceutical manufacturing Molleti & Yadav, 2017.

Analysis of Phenylethylamines

Edwards and Blau (1972) applied 2,4-dinitrophenyl derivatives for the sensitive quantitative analysis of phenylethylamines in biological tissues, showcasing the potential of these compounds in analytical chemistry, particularly in the detection and quantification of biologically active amines Edwards & Blau, 1972.

Biochemical Analysis

Biochemical Properties

Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in oxidative phosphorylation, where it acts as an uncoupler. This interaction disrupts the proton gradient across the mitochondrial membrane, leading to a decrease in ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- interacts with proteins involved in cellular respiration, further affecting energy metabolism.

Cellular Effects

Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has profound effects on various types of cells and cellular processes. It influences cell function by disrupting cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, the compound has been shown to inhibit the activity of certain kinases, leading to altered phosphorylation states of key signaling proteins . This inhibition can result in changes in gene expression patterns, affecting cellular growth and differentiation.

Molecular Mechanism

The molecular mechanism of action of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- involves its binding interactions with biomolecules. The compound binds to specific sites on enzymes, leading to their inhibition or activation. For example, it binds to the active site of ATP synthase, inhibiting its activity and reducing ATP production . Additionally, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods, leading to a decrease in its efficacy . Long-term exposure to Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- has been shown to cause persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.

Dosage Effects in Animal Models

The effects of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- vary with different dosages in animal models. At low doses, the compound can induce mild metabolic changes without causing significant toxicity . At higher doses, it can lead to severe toxic effects, including oxidative stress, mitochondrial dysfunction, and cell death. Threshold effects have been observed, where a specific dosage range results in a marked increase in adverse effects.

Metabolic Pathways

Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is involved in several metabolic pathways. It interacts with enzymes such as cytochrome c oxidase and NADH dehydrogenase, affecting the electron transport chain and oxidative phosphorylation . These interactions can lead to changes in metabolic flux and alterations in metabolite levels, impacting overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound can accumulate in specific cellular compartments, such as mitochondria, where it exerts its effects on energy metabolism.

Subcellular Localization

The subcellular localization of Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- is crucial for its activity and function. The compound is primarily localized in the mitochondria, where it affects oxidative phosphorylation and ATP production . Targeting signals and post-translational modifications may direct Phen-3,5-d2-ol, 2-methyl-4,6-dinitro- to specific compartments or organelles, influencing its overall impact on cellular processes.

Properties

IUPAC Name

3,5-dideuterio-2-methyl-4,6-dinitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2O5/c1-4-2-5(8(11)12)3-6(7(4)10)9(13)14/h2-3,10H,1H3/i2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVONLUNISGICL-PBNXXWCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1O)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[N+](=O)[O-])[2H])[N+](=O)[O-])O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93951-76-9
Record name Phen-3,5-d2-ol, 2-methyl-4,6-dinitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093951769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 93951-76-9
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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